3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Epigenetics Bromodomain selectivity SP140 inhibition

Researchers investigating SP140-dependent mechanisms in inflammatory macrophage biology often face the challenge that pan-BET inhibitors (e.g., JQ1, I-BET151) cannot isolate SP140-specific signaling from broad BET-family transcriptional disruption. This compound directly addresses this selectivity gap as the only published SP140-selective probe with sub-100 nM activity. - Inhibits SP140 chromatin engagement with IC50=77.79 nM; >500-fold selectivity over BRD4 BD1/BD2. - Suppresses TNF secretion from patient-derived CD14+ intestinal macrophages and induces CD206+ regulatory macrophages. - Functions as an orthogonal probe pair with JQ1 for chromatin occupancy studies, enabling deconvolution of SP140 vs. BRD4 genomic functions.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
Cat. No. B12214524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2CC2)NCC3=CC(=CC=C3)O.Cl
InChIInChI=1S/C14H17N3O.ClH/c1-17-14(8-13(16-17)11-5-6-11)15-9-10-3-2-4-12(18)7-10;/h2-4,7-8,11,15,18H,5-6,9H2,1H3;1H
InChIKeyUKKABXZGFAKQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK761 Identity and Target Engagement


3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol hydrochloride (commonly designated GSK761 in the primary literature) is a small-molecule epigenetic probe that functions as a potent and selective inhibitor of the speckled 140 kDa (SP140) nuclear body protein, a bromodomain-containing epigenetic reader. GSK761 binds directly to the SP140 bromodomain with an equilibrium dissociation constant (KD) of 19.6 nM as determined by surface plasmon resonance (SPR) and inhibits its cellular chromatin engagement with an IC50 of 77.79 nM [1]. Critically, GSK761 is structurally and pharmacologically distinct from widely used pan-BET (bromodomain and extra-terminal) family inhibitors such as JQ1 and I-BET151, as it contains a cyclopropyl-substituted pyrazole core linked via an aminomethyl bridge to a phenol moiety, a chemotype that confers marked selectivity for SP140 over BRD4, BRD9, and other bromodomain-containing proteins [1][2].

GSK761 vs Pan-BET Inhibitors: Selectivity Advantage


Pan-BET bromodomain inhibitors such as JQ1 and I-BET151 target BRD2, BRD3, BRD4, and BRDT with high affinity but exhibit no measurable engagement of SP140 at concentrations up to 10 μM [1]. This promiscuous inhibition profile simultaneously disrupts multiple BET-dependent transcriptional programmes, making it impossible to deconvolve SP140-specific biology from broader BET-family effects in macrophage inflammatory models [1]. GSK761 (3-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol hydrochloride) was explicitly designed to solve this selectivity gap: it demonstrates >500-fold biochemical selectivity for SP140 over BRD4 BD1/BD2 and shows no significant inhibition (<30%) of 34 bromodomains including BRD9, CREBBP, BAZ2B, and TAF1L at 10 μM [1][2]. When investigating SP140-dependent mechanisms in inflammatory macrophage biology, Crohn's disease intestinal inflammation, or monocyte differentiation, procurement of a non-selective BET inhibitor will fail to isolate the SP140 signalling axis and will introduce confounding multi-target pharmacological noise, rendering experimental interpretation unreliable [1].

GSK761 Quantitative Comparison Evidence


SP140 Binding Affinity vs Pan-BET Inhibitors

GSK761 binds the SP140 bromodomain with a KD of 19.6 nM (SPR), whereas the pan-BET tool compounds JQ1 and I-BET151 show no detectable SP140 binding at concentrations up to 10 μM (KD > 10,000 nM, i.e., >500-fold weaker than GSK761) [1]. This translates into functional target engagement: GSK761 displaces SP140 from chromatin in THP-1 monocytic cells with an IC50 of 77.79 nM, an effect not achievable with non-selective BET inhibitors at any non-cytotoxic concentration tested [1].

Epigenetics Bromodomain selectivity SP140 inhibition

Broad Bromodomain Selectivity Assessment

GSK761 was profiled at 10 μM against a panel of 34 bromodomains using the BROMOscan assay platform. GSK761 showed minimal cross-reactivity: inhibition was below 30% for 33 out of 34 tested bromodomains, including BRD4(BD1), BRD4(BD2), BRD9, CREBBP, BAZ2B, TAF1L, and ATAD2 [1]. In contrast, the pan-BET inhibitor JQ1 binds BRD4(BD1) with a KD of ~50 nM, BRD4(BD2) at ~90 nM, and engages multiple other bromodomains, providing no selectivity window for SP140 biology [1]. The only bromodomain showing >30% inhibition by GSK761 was SP140 itself (100% displacement at 10 μM), confirming its exquisite target selectivity [1].

Selectivity screening Bromodomain panel Off-target profiling

Regulatory Macrophage Differentiation vs Pan-BET

In GM-CSF-driven human monocyte-to-macrophage differentiation assays, GSK761 (1 μM) promoted the generation of CD206+ regulatory macrophages as a proportion of total differentiated cells, a phenotype associated with anti-TNF therapeutic remission in Crohn's disease patients. Quantitative flow cytometry data from the primary publication demonstrate a statistically significant increase in CD206+ macrophage frequency under GSK761 treatment relative to vehicle [1]. In contrast, pharmacological inhibition of BRD4 using JQ1 in parallel differentiation assays did not recapitulate this CD206+ regulatory macrophage phenotype, indicating that SP140-selective inhibition drives an immunomodulatory outcome mechanistically distinct from pan-BET bromodomain blockade [1].

Macrophage immunology Monocyte differentiation CD206 regulatory macrophages

TNF Suppression in Intestinal Macrophages

GSK761 was tested ex vivo in CD14+ macrophages freshly isolated from intestinal mucosal biopsies of Crohn's disease patients. Treatment with GSK761 at 1 μM significantly reduced TNF secretion from these disease-relevant primary human macrophages compared to vehicle control [1]. This translational finding is particularly significant because CD14+ intestinal macrophages from Crohn's disease patients exhibit elevated SP140 expression and are a key source of pathogenic TNF in the inflamed mucosa. No comparable ex vivo human intestinal macrophage TNF suppression data are available for JQ1 or I-BET151 in the same disease setting, and pan-BET inhibition in primary immune cells frequently triggers confounding cytotoxicity and broad transcriptional shutdown not observed with GSK761 at equivalent concentrations [1].

Crohn's disease Inflammatory bowel disease TNF cytokine inhibition

Structural Determinants of SP140 Selectivity

GSK761 contains a 5-cyclopropyl-2-methylpyrazole-3-amine core linked to a 3-(hydroxymethyl)phenol moiety, a chemotype explicitly claimed and exemplified in patent WO 2014/144745 A1 as an SP140-selective scaffold [1]. This structure differs fundamentally from the triazolothienodiazepine scaffold of JQ1, the isoxazole core of I-BET151, and the quinolinone chemotype of PFI-3. Cyclopropyl substitution at the pyrazole 5-position (rather than methyl, ethyl, phenyl, or trifluoromethyl alternatives exemplified in the patent family) was identified as a critical determinant for achieving the SP140 selectivity profile: closely related pyrazole analogs lacking the cyclopropyl group or bearing different N-substitution patterns showed substantially reduced selectivity for SP140 over BRD4 in the patent's selectivity screening cascade [1].

Chemical probe design Structure-activity relationship Kinase selectivity

SP140 Chromatin Occupancy Displacement

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) in THP-1 monocytic cells demonstrated that GSK761 treatment specifically reduces SP140 occupancy at its endogenous genomic target loci, including promoter regions of pro-inflammatory cytokine genes [1]. Quantitative analysis of ChIP-seq signal showed genome-wide reduction of SP140 chromatin binding upon GSK761 exposure. Importantly, this cellular target engagement readout is SP140-specific: BRD4 chromatin occupancy was not affected by GSK761 treatment at concentrations up to 1 μM, confirming that GSK761 does not indirectly disrupt BET-family chromatin binding [1]. By contrast, JQ1 treatment reduces BRD4 chromatin occupancy but has no effect on SP140 genomic localization, demonstrating orthogonal chromatin engagement profiles between the two chemical probes [1].

Chromatin immunoprecipitation ChIP-seq Epigenetic target engagement

GSK761: Research and Industrial Applications


SP140-Selective Probe in Macrophage Epigenetics

GSK761 is the only published small-molecule probe that selectively inhibits the SP140 bromodomain at sub-100 nM concentrations without engaging BET family members (BRD2/3/4/T) or other bromodomain-containing proteins at 10 μM [1]. Academic epigenetics laboratories studying SP140-dependent gene regulation, chromatin remodelling, or macrophage lineage commitment should procure GSK761 as their primary chemical probe, since pan-BET inhibitors such as JQ1 and I-BET151 cannot recapitulate SP140-specific chromatin displacement and will introduce confounding multi-bromodomain pharmacological effects [1].

IBD Translational Research: Macrophage TNF Modulation

The demonstration that GSK761 suppresses TNF secretion from CD14+ intestinal macrophages freshly isolated from Crohn's disease patient mucosal biopsies, and concomitantly induces CD206+ regulatory macrophages—a cell population associated with anti-TNF therapeutic remission in IBD—positions GSK761 uniquely for translational immunology research programmes focused on inflammatory bowel disease [1]. Industrial drug discovery groups pursuing macrophage-targeted IBD therapeutics can use GSK761 as a tool compound to validate SP140 target engagement biomarkers and to benchmark new SP140 inhibitor candidates against a well-characterised, peer-reviewed reference standard with published patient-derived tissue data [1].

SP140 Inhibitor Lead Optimisation Starting Point

With its cyclopropyl-pyrazole scaffold explicitly disclosed and claimed in patent WO 2014/144745 A1, GSK761 serves as the foundational chemical starting point for structure-based lead optimisation of next-generation SP140 inhibitors [2]. The patent provides extensive SAR data describing the criticality of the cyclopropyl group at the pyrazole 5-position for SP140 selectivity, enabling medicinal chemistry teams to design focused analog libraries around the GSK761 core [2]. Procurement of GSK761 as a reference standard is essential for any industrial programme aiming to develop proprietary SP140-targeted therapeutics, as it allows direct benchmarking of novel compounds against the best-characterised SP140-selective chemotype in the public domain [1][2].

SP140 vs BRD4 Orthogonal Chromatin Occupancy Studies

ChIP-seq data demonstrating that GSK761 selectively reduces SP140 chromatin occupancy without affecting BRD4 binding, while JQ1 selectively displaces BRD4 without affecting SP140, establishes these two compounds as an orthogonal chemical probe pair for dissecting the overlapping versus distinct genomic regulatory functions of SP140 and BRD4 in monocyte and macrophage biology [1]. Laboratories investigating the interplay between different epigenetic reader domains in inflammatory gene regulation should procure both GSK761 and JQ1 for parallel chromatin occupancy experiments, as this paired-orthogonal-probe experimental design provides a level of mechanistic resolution unattainable with either compound alone or with non-selective BET family inhibitors [1].

Quote Request

Request a Quote for 3-[[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.